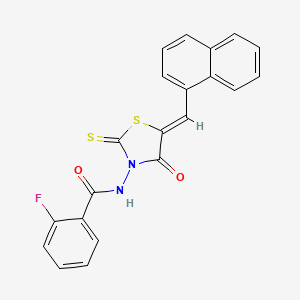

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a structurally complex molecule featuring a thiazolidinone core modified with a 2-fluorobenzamide moiety and a naphthalen-1-ylmethylene substituent. The Z-configuration of the exocyclic double bond is critical, as stereochemistry often influences biological activity by modulating interactions with target proteins. The thiazolidinone ring, a well-established pharmacophore, is functionalized with a thioxo group at position 2, which may enhance hydrogen-bonding or metal-chelating capabilities.

Properties

IUPAC Name |

2-fluoro-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S2/c22-17-11-4-3-10-16(17)19(25)23-24-20(26)18(28-21(24)27)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYIXLSKKQGTH-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, with the molecular formula C21H13FN2O2S2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene moiety linked to a thiazolidinone structure. Its IUPAC name is 2-fluoro-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. The molecular weight is approximately 408.47 g/mol, and it typically exhibits a purity of around 95% in research applications .

Biological Activity Overview

The biological activities of (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can be summarized as follows:

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antitumor properties. For example, compounds similar to (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerase activity .

Anti-inflammatory Effects

Research has demonstrated that this compound may inhibit the production of pro-inflammatory cytokines. Specifically, it has been observed to reduce nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis. Its efficacy against both Gram-positive and Gram-negative bacteria indicates broad-spectrum antimicrobial potential .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:

- Antitumor Studies : In vitro assays demonstrated that compounds structurally related to (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide inhibited the proliferation of human cancer cell lines (e.g., MCF7 breast cancer cells). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

- Anti-inflammatory Activity : A study involving RAW 264.7 macrophages showed that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was subjected to disk diffusion assays against Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 15 mm to 25 mm, demonstrating its effectiveness as an antimicrobial agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exhibit potent anti-inflammatory properties. Studies have shown that derivatives of thiazolidinones can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.72 μM against COX-II, highlighting the potential for similar derivatives to contribute to anti-inflammatory therapies .

Case Study: COX Inhibition

A study evaluated a series of thiazolidine derivatives for their COX-II inhibitory activity. Among these, certain compounds showed significant promise, suggesting that (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide could be developed as a lead compound for anti-inflammatory drugs .

2. Antimicrobial Properties

The thiazolidine ring in (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been linked to antimicrobial activity. A study utilizing molecular docking and DFT simulations found that similar thiazolidine derivatives exhibited significant antimicrobial effects against various pathogens .

Case Study: Antimicrobial Efficacy

In a concentration-dependent study, a thioxothiazolidine derivative demonstrated substantial antimicrobial activity, indicating the potential for (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide to be effective against microbial infections .

Pharmacological Insights

1. Structure Activity Relationship (SAR)

Understanding the SAR of (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is crucial for optimizing its biological activity. Variations in substituents on the benzamide and thiazolidine rings can significantly influence its pharmacological profile.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Enhances lipophilicity and potency |

| Naphthalene | Increases binding affinity |

| Thioxothiazolidine | Contributes to anti-inflammatory properties |

2. Potential as a Drug Candidate

Given its structural features and biological activities, (Z)-2-fluoro-N-(5-(naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide holds promise as a drug candidate for treating inflammatory diseases and infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold

The thiazolidinone core in the target compound distinguishes it from derivatives like the thiazole-based N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (). Thiazolidinones are known for broad bioactivity, including antimicrobial and anti-inflammatory effects, whereas thiazoles (as in ) are often associated with enzyme inhibition, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens . The thioxo group in the thiazolidinone may offer additional hydrogen-bonding sites compared to the simpler thiazole ring.

Benzamide Substituent Variations

- 2-Fluoro (Target) vs. 2-Chloro () : The target’s fluorine atom, being smaller and more electronegative than chlorine, may reduce steric hindrance and enhance electronic interactions with target residues. Chlorine’s larger size and polarizability could alter binding kinetics in compounds like 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide .

- 2,4-Difluoro () : The difluorinated benzamide in likely increases metabolic stability and electron-withdrawing effects, favoring interactions with the PFOR enzyme’s active site .

Methylene Group Modifications

- Naphthalen-1-yl (Target) vs. In contrast, indole derivatives (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) engage in π-π stacking or hydrogen bonding via the indole nitrogen, contributing to their antibacterial and antifungal activity .

- 3-Methoxy-4-propoxy () : Ether substituents in ’s benzylidene group may improve solubility compared to the naphthalene system, balancing lipophilicity for optimal bioavailability .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.